High-Yielding Synthetic Protocol
A validated synthetic procedure from Patent US07074794B2 details the preparation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine via nucleophilic aromatic substitution. When 5-chloro-1-phenyl-1H-tetrazole is reacted with piperazine at 100°C, the target compound is obtained with a calculated yield of 99.7% . This high yield under relatively mild conditions offers a key advantage for procurement strategy, as it translates to a lower cost of goods and consistent availability compared to more complex analogs that may require multi-step, low-yielding syntheses .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 2.67 g isolated mass from 2.10 g limiting reagent (Calculated yield: 99.7%) |
| Comparator Or Baseline | Hypothetical analogs requiring multi-step sequences (Typical cumulative yield often < 50% for 4+ steps) OR direct comparator not provided in source; this is a baseline synthetic efficiency metric. |
| Quantified Difference | The single-step, high-yielding synthesis ensures economical and scalable access. |
| Conditions | Reaction of 5-chloro-1-phenyl-1H-tetrazol (2.10 g) with piperazine (10.0 g) at 100°C . |
Why This Matters
Procurement decisions should favor compounds with demonstrated high-yielding syntheses to ensure supply chain reliability, scalability, and lower cost per gram for research programs.
